Pyridine hydroiodide

Description

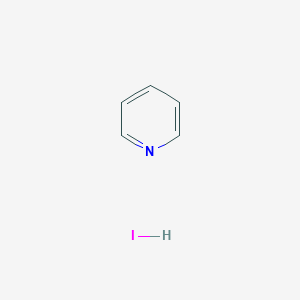

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDYCCHRZIFCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-83-2 | |

| Record name | Pyridine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridine Hydroiodide and Its Derivatives

Direct Synthesis through Acid-Base Protonation of Pyridine (B92270)

The most fundamental method for preparing pyridine hydroiodide involves the direct reaction between pyridine and hydrogen iodide. This process is a classic example of an acid-base reaction, where pyridine acts as a Lewis base and hydrogen iodide acts as a Brønsted-Lowry acid.

Reaction Stoichiometry and Conditions

The synthesis of this compound (C₅H₅NH⁺I⁻) from pyridine (C₅H₅N) and hydrogen iodide (HI) follows a simple 1:1 stoichiometry. The reaction is represented by the equation: C₅H₅N + HI → C₅H₅NH⁺I⁻ ontosight.ai

Hydrogen iodide is a diatomic molecule that exists as a colorless gas under standard conditions, while its aqueous solutions are known as hydroiodic acid, a strong acid. wikipedia.org The reaction can be carried out by introducing hydrogen iodide gas into a solution of pyridine or by reacting pyridine directly with hydroiodic acid. The reaction is typically exothermic. While specific detailed conditions like temperature ranges and solvent effects for optimal yield of solid this compound are not extensively detailed in the provided snippets, the reaction is generally facile due to the strong acidic nature of HI and the basicity of pyridine. ontosight.ai

Mechanistic Aspects of Salt Formation

The mechanism of the reaction between pyridine and hydrogen iodide is a straightforward proton transfer. Pyridine, with its nitrogen atom containing a lone pair of electrons, acts as a nucleophile and a base. Hydrogen iodide, a strong acid, readily dissociates in solution (or reacts directly in gaseous form) to produce a proton (H⁺) and an iodide anion (I⁻). The lone pair of electrons on the nitrogen atom of pyridine attacks the proton from hydrogen iodide, forming a coordinate covalent bond. This results in the protonation of the pyridine ring, yielding the pyridinium (B92312) cation (C₅H₅NH⁺). The iodide anion (I⁻) then associates with the pyridinium cation through electrostatic attraction, forming the ionic salt, this compound. ontosight.ai This process is essentially an acid-base neutralization reaction leading to the formation of a stable salt.

Preparation of this compound Analogues and Substituted Pyridinium Iodides

Beyond the parent compound, the synthesis of substituted pyridinium iodides and this compound analogues is a significant area of research. These derivatives often exhibit tailored properties and reactivity profiles, making them valuable in diverse chemical applications.

Derivatization Strategies

Derivatization strategies for preparing substituted pyridinium iodides typically involve the reaction of a substituted pyridine with an alkyl or aryl iodide, or the modification of a pre-formed pyridinium salt. One common method for synthesizing N-alkyl pyridinium salts, which include many iodide analogues, is the Menschutkin reaction, an SN2 reaction between a pyridine derivative and an organic halide. researchgate.net Alkyl iodides are effective alkylating agents in this context. Another approach involves the reaction of pyridine with chloromethylalkyl ethers or sulfides, proceeding via an SN1 mechanism. researchgate.net

For N-aryl pyridinium salts, which are generally more challenging to synthesize, methods include SNAr reactions of electron-poor haloarenes with pyridines to form Zincke salts, or more recently, photocatalytic and electrochemical methods involving C-H functionalization of electron-rich arenes with pyridines. nih.govtemple.edu

Specific examples of derivatization include the synthesis of 1-(carboxymethyl)pyridinium iodide by the reaction of pyridine with ethyl iodoacetate, followed by hydrolysis. cdnsciencepub.com Another example involves the preparation of pyridinium salts with varying N-alkyl chain lengths (C8 to C20) by reacting pyridine with the corresponding alkyl iodides. mdpi.com

Research findings highlight various strategies for functionalizing and derivatizing pyridines, including methods that utilize metalated pyridines as nucleophiles, activated pyridines as electrophiles, and radical reactions. sci-hub.se The synthesis of 3-substituted pyridinium salts has also been achieved through the utilization of N-Mannich bases as starting materials. researchgate.net

Impact of Substituents on Synthetic Pathways

The presence and nature of substituents on the pyridine ring significantly impact the synthetic pathways and the properties of the resulting pyridinium iodides. Substituents can influence the basicity of the pyridine nitrogen, thereby affecting the ease of protonation or alkylation. Electron-donating substituents generally increase the basicity of the nitrogen, making it more reactive towards acids and alkylating agents. Conversely, electron-withdrawing substituents decrease basicity.

Furthermore, substituents can direct the regiochemistry of reactions on the pyridine ring or on the N-substituted pyridinium ring. For instance, studies on the dearomative addition of nucleophiles to N-alkyl pyridinium electrophiles have shown that substituent patterns on the pyridinium ring lead to observable and predictable regiochemical outcomes, with effects being either additive or ablative. chemrxiv.org The position and electronic nature of substituents can dictate whether nucleophilic addition occurs preferentially at the C2, C4, or C6 positions of the pyridinium ring. chemrxiv.org Steric hindrance introduced by substituents near the nitrogen atom can also affect the rate and efficiency of quaternization reactions. nih.gov The counterion of the pyridinium salt can also influence the yield and stereoselectivity in certain catalytic reactions. rsc.org

Advanced Synthetic Approaches and Green Chemistry Considerations

Advanced synthetic approaches for pyridinium salts often focus on improving efficiency, selectivity, and sustainability. Green chemistry principles are increasingly being applied to minimize the environmental impact of these syntheses.

One advanced approach involves the use of photocatalysis and electrochemistry for the synthesis of N-aryl pyridinium salts, offering milder and more environmentally friendly alternatives to traditional methods that may use expensive and toxic reagents. nih.govtemple.edu These methods can enable C-H functionalization and SNAr reactions under less harsh conditions. nih.govtemple.edu

Another area of development is the synthesis of pyridinium salts in green solvents, such as water. For example, 1-(carboxymethyl)pyridinium iodide has been successfully used as a reusable nanostructured catalyst in aqueous media for the synthesis of spiropyran derivatives, highlighting the potential for using pyridinium salts in environmentally benign reaction systems. cdnsciencepub.com Research is also exploring the synthesis of pyridinium ionic liquids with enhanced biodegradability. csic.es

Metal-free functionalization and derivatization reactions of pyridines are also being developed as greener alternatives to transition-metal-catalyzed processes. sci-hub.se These methods aim to achieve transformations through different modes of pyridine activation, including the use of activated pyridines as electrophiles or through radical reactions. sci-hub.se

While the direct synthesis of this compound is inherently simple, advanced methods in pyridinium salt synthesis focus on creating more complex substituted analogues efficiently and sustainably, often leveraging catalysis and alternative reaction media to align with green chemistry principles. researchgate.net

Compound Names and PubChem CIDs

Reactivity and Reaction Mechanisms of Pyridine Hydroiodide

Role as a Brønsted Acid and Proton Donor

The pyridinium (B92312) ion (C₅H₅NH⁺) in pyridine (B92270) hydroiodide is the conjugate acid of pyridine and acts as a Brønsted acid, capable of donating a proton. wikipedia.org The pKa of the pyridinium cation is approximately 5.25, making it a mild acidic catalyst suitable for various organic transformations. wikipedia.org

Influence on Reaction Media Acidity

The addition of pyridine hydroiodide to a reaction medium increases its acidity. This is due to the protonation of the pyridine nitrogen by hydrogen iodide, which results in the formation of the pyridinium cation and the iodide anion. ontosight.ai The extent of this acidity change is crucial in reactions where protonation is a key step. For instance, in acid-catalyzed reactions, the pyridinium ion can serve as a proton source to activate substrates. uoanbar.edu.iqbeilstein-journals.org The acidic environment created by this compound can influence reaction rates and selectivities, such as in the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines, where Brønsted acids are essential for the generation of the reactive iminium cation. beilstein-journals.org The acidity of the medium can also be a determining factor in the reaction outcome, as seen in the reactivity of pyridinecarboxaldehydes, where the degree of acidity influences the formation of gem-diols, hemiacetals, or the oxidation to carboxylic acids. researchgate.net

Proton Transfer in Organic Transformations

Proton transfer is a fundamental step in many organic reactions, and this compound can facilitate this process. masterorganicchemistry.comscholaris.ca The pyridinium cation can donate a proton to a substrate, initiating a reaction cascade. This is particularly relevant in reactions involving carbocation or iminium ion intermediates. beilstein-journals.org For example, in the Beckmann rearrangement, protonation of an oxime by an acid is the initial step that leads to the formation of an amide or nitrile. masterorganicchemistry.com Theoretical studies on pyridine-HX complexes (where X is a halogen) show that factors like the solvent's dielectric constant can significantly influence the transition from a hydrogen-bonded complex to a proton-transfer structure. digitellinc.com In some cases, the pyridinium ion can act as a "proton shuttle," facilitating the transfer of a proton between different sites within a molecule or between different molecules. masterorganicchemistry.com This role is crucial for both catalysis and for preserving the integrity of cofactors in certain enzymatic reactions. scholaris.ca

Nucleophilic Reactivity of the Iodide Anion

The iodide anion (I⁻) derived from this compound is a soft and highly effective nucleophile. Its large size and polarizability contribute to its reactivity in various substitution and addition reactions.

Participation in Halogenation Reactions

The iodide anion from this compound can participate in halogenation reactions, specifically iodination. In the presence of an oxidizing agent, iodide can be oxidized to iodine (I₂) or other electrophilic iodine species, which can then iodinate electron-rich aromatic and heteroaromatic compounds. For instance, various imidazo[1,2-a]pyridines can be effectively iodinated using sodium iodide in the presence of an oxidizing agent like potassium peroxodisulfate (K₂S₂O₈). researchgate.net While direct halogenation of pyridine itself is challenging due to its electron-deficient nature, activated pyridine derivatives or other heterocyclic systems can undergo iodination where this compound could serve as the iodine source in the presence of an appropriate oxidant. youtube.commbbcollege.in

Intermolecular Interactions with Substrates

The iodide anion can engage in various non-covalent intermolecular interactions with substrates, influencing the stereochemistry and rate of reactions. These interactions include hydrogen bonding and halogen bonding. Although the iodide ion is a weak hydrogen bond acceptor, it can form significant halogen bonds. In a study of a copper(I) complex with pyridine ligands, a clear interaction between the copper center and the iodide anion, described as a halogen bond, was observed in the crystal structure. jscimedcentral.com Such intermolecular interactions are crucial in understanding molecular recognition and designing catalysts for stereoselective synthesis. acs.org

Pyridinium Cation as a Reactant

The pyridinium cation itself, beyond its role as a proton donor, can act as an electrophilic reactant. The positive charge on the nitrogen atom deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq

The formation of a pyridinium salt increases the reactivity of the pyridine ring. wikipedia.org This enhanced electrophilicity allows for reactions that are not feasible with neutral pyridine. For instance, pyridinium salts are key intermediates in the Zincke reaction for the selective introduction of radicals. wikipedia.org Furthermore, the dearomatization of pyridinium salts through the addition of nucleophiles is a powerful strategy for synthesizing highly functionalized, non-aromatic heterocyclic structures. acs.org For example, Grignard reagents can add to pyridinium salts in the presence of a copper catalyst to afford chiral 1,4-dihydropyridines. acs.org The pyridinium cation's ability to act as an electrophile is also exploited in the synthesis of N-quaternized ketene (B1206846) N,O-acetals by reacting a pyridine with an acetylenic ether in the presence of a strong acid. chemrxiv.org

Electrophilic Activation of the Pyridine Ring

The formation of the pyridinium ion, as in this compound, significantly deactivates the aromatic ring toward electrophilic substitution. uoanbar.edu.iq The positive charge on the nitrogen atom strongly withdraws electron density from the ring, making it electron-deficient and thus less susceptible to attack by electrophiles. wikipedia.orguoanbar.edu.iq This effect is analogous to the deactivation seen in benzene (B151609) rings substituted with powerful electron-withdrawing groups like the nitro group. wikipedia.org

Consequently, reactions such as nitration or halogenation, which are common for many aromatic compounds, require much more vigorous conditions for pyridine and are even more difficult for the pyridinium cation. uoanbar.edu.iq However, this "activation" in the context of pyridinium salts refers to the enhanced reactivity towards other types of reactions, namely nucleophilic attack and reduction, which are facilitated by the ring's electron-deficient nature. wikipedia.org The formation of pyridinium N-oxide is one strategy to promote electrophilic substitution at the 2- and 4-positions, after which the oxygen can be removed. wikipedia.org

Reduction and Hydrogenation Pathways

The electron-deficient nature of the pyridinium ring in this compound makes it highly susceptible to reduction and hydrogenation reactions.

The conversion of pyridines to piperidines is a fundamental transformation, and forming the pyridinium salt is a common strategy to facilitate this reduction under milder conditions. google.commdpi.com The catalytic hydrogenation of pyridine derivatives to their corresponding piperidines can be achieved using various transition metal catalysts. asianpubs.org Platinum oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid at room temperature under hydrogen pressures of 50-70 bar. asianpubs.org Other catalysts, including palladium, rhodium, and ruthenium, are also widely used. asianpubs.orggoogle.com For instance, a ruthenium/SiO₂ catalyst has been used in the preparation of 3-hydroxypiperidine (B146073) from 3-hydroxypyridine. google.com The choice of catalyst and conditions can influence the selectivity and efficiency of the hydrogenation, especially with substituted pyridines. mdpi.comasianpubs.org

| Pyridine Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid, 70 bar H₂, RT, 4-6 h | 2-Methylpiperidine | asianpubs.org |

| 3-Phenylpyridine | PtO₂ | Glacial Acetic Acid, 60 bar H₂, RT, 8 h | 3-Phenylpiperidine | asianpubs.org |

| 3-Hydroxypyridine | Ru/SiO₂ with Al₂O₃ | Co-catalysis | 3-Hydroxypiperidine | google.com |

| 4-(N,N-diethyl)pyridinecarboxamide | Pd-C | Methanol, Pressure and Temperature varied | 4-(N,N-diethyl)piperidinecarboxamide Hydrochloride | google.com |

Electrocatalytic hydrogenation offers an alternative to traditional catalytic methods, often operating at ambient temperature and pressure. nih.gov In this process, pyridinium ions are reduced using protons and electrons generated electrochemically. A common setup involves a membrane electrode assembly (MEA), for instance with an anion-exchange membrane, where water or hydrogen gas can be oxidized at the anode to provide protons. nih.govbeilstein-journals.org These protons migrate to the cathode, where they are reduced to adsorbed hydrogen atoms (H_ad) on the catalyst surface, which then hydrogenate the pyridine substrate. beilstein-journals.org

Rhodium supported on carbon (Rh/C) has been shown to be a highly effective catalyst for the electrocatalytic hydrogenation of pyridine to piperidine (B6355638), achieving high current efficiency and yield. nih.gov The mechanism involves the adsorption of pyridine onto the catalyst surface, followed by a series of proton-coupled electron transfers. nih.govacs.org The reduction of surface rhodium oxides to the catalytically active Rh(0) state is a crucial step for the reaction to proceed efficiently. nih.gov

| Substrate | Cathode Catalyst | Conditions | Yield | Current Efficiency | Reference |

|---|---|---|---|---|---|

| Pyridine | Rh/C | 100 mM aq. solution, 25 mA cm⁻², circular flow | 98% (after 9 F mol⁻¹) | 99% (at 5 F mol⁻¹) | nih.gov |

| Nicotinamide | Rh/C | 100 mM aq. solution | Quantitative | N/A | nih.gov |

| Nicotinic acid | Rh/C | 100 mM aq. solution | 44% | N/A | nih.gov |

| Pyridine | PtPd/C | CH₂Cl₂/EtOH solvent, RT, 50 mA cm⁻² | 88% | 62% | beilstein-journals.org |

Catalytic Hydrogenation to Piperidine Derivatives

Ring-Opening and Ring-Closing Transformations involving Pyridinium Species

Pyridinium salts, such as this compound, are key intermediates in reactions that involve the deconstruction and reconstruction of the heterocyclic ring. rsc.orgrsc.org These skeletal remodeling strategies provide access to complex molecular architectures that would be difficult to synthesize through other means. rsc.org

A notable example involves the reaction of pyridinium salts with nucleophiles, which can lead to a dearomative ring-opening. This generates a reactive intermediate, such as a streptocyanine or a D–π–A diene, which can then undergo a subsequent ring-closing reaction. rsc.orgacs.org For instance, chalcone-based pyridinium salts have been transformed into polycyclic isoindolines through a dearomative ring-opening/ring-closing sequence. rsc.orgrsc.org This process can be driven by the instability of intermediates formed after the initial nucleophilic attack. rsc.org A general strategy to synthesize N-(hetero)arylpiperidines also utilizes a pyridine ring-opening and ring-closing approach via Zincke imine intermediates, which are derived from pyridinium salts. chemrxiv.org These transformations highlight the synthetic utility of activating pyridine as a pyridinium salt to enable complex skeletal rearrangements. rsc.orgchemrxiv.org

Catalytic and Reagent Applications in Organic Synthesis

Pyridine (B92270) Hydroiodide as a Deprotection Reagent

The cleavage of protecting groups is a critical step in multi-step organic synthesis. Pyridine hydroiodide and related pyridinium (B92312) iodide systems offer effective means for the removal of common protecting groups, particularly ethers and esters.

The demethylation of aryl methyl ethers is a classic transformation for which pyridinium halides are well-known reagents. While pyridine hydrochloride is traditionally used at high temperatures (200-220°C), the use of reagents based on hydrogen iodide offers distinct advantages due to the increased nucleophilicity of the iodide ion compared to chloride. wikipedia.orgdiscofinechem.comrsc.org

The general mechanism for ether cleavage by a pyridinium halide involves two key steps. First, the pyridinium ion acts as a Brønsted acid, protonating the ether oxygen. This initial step is often unfavorable and can require harsh conditions. wikipedia.org Following protonation, the resulting oxonium ion is highly electrophilic and susceptible to nucleophilic attack at the methyl group by the halide anion (iodide) in an SN2 reaction. This displacement yields the free phenol, methyl iodide, and regenerates the pyridine base. wikipedia.orgsciencemadness.org The superior nucleophilicity of iodide makes it more effective for this displacement than bromide or chloride. rsc.org

Modern methodologies have developed milder conditions by generating hydrogen iodide in situ. For instance, the use of iodocyclohexane (B1584034) in a basic solvent like N,N-dimethylformamide (DMF) can slowly produce HI, which then facilitates the demethylation of sensitive substrates, such as in the synthesis of opiate derivatives. chim.it This approach avoids the harsh conditions of high-temperature fusion with pyridine hydrochloride. Other effective iodic reagents for this purpose include trimethylsilyl (B98337) iodide, boron tribromide, and aluminum iodide. rsc.org

Table 1: Comparison of Reagents for Aryl Methyl Ether Demethylation

| Reagent System | Typical Conditions | Substrate Type | Comments |

|---|---|---|---|

| Pyridine Hydrochloride | Molten, 180-220°C | General Aryl Methyl Ethers | Classic, but harsh conditions required. wikipedia.org |

| Hydrogen Iodide (conc. HI) | Reflux | General Aryl Methyl Ethers | Textbook method; strong acid, good nucleophile. rsc.org |

| Boron Tribromide (BBr₃) | Room Temperature or below | General Aryl Methyl Ethers | More specialized and highly effective Lewis acid reagent. wikipedia.org |

| Iodocyclohexane / DMF | Reflux | Complex molecules (e.g., Opiates) | In situ generation of HI allows for milder conditions. chim.it |

| Dimethylaminopyridine·HI | 40°C | Epoxides (ring opening) | Acts as a bifunctional catalyst, not for demethylation. preprints.org |

This table provides a comparative overview of different reagents used for the cleavage of aryl methyl ethers, highlighting the conditions and general applicability.

The utility of this compound and related iodide-based systems extends beyond demethylation to the cleavage of other important protecting groups used in complex synthesis, such as silyl (B83357) ethers and esters.

Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction and removal. chem-station.com Deprotection is most frequently accomplished with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrogen fluoride-pyridine (HF•pyr), which exploits the high strength of the silicon-fluorine bond. chem-station.comharvard.edugelest.com However, iodide-based reagents also find application. For example, iodotrimethylsilane (B154268) (TMSI) is a potent reagent for cleaving methyl ethers, a reaction in which pyridine is sometimes added to scavenge traces of HI. orgsyn.org

More directly, metal iodides used in conjunction with pyridine bases are effective for cleaving ester protecting groups. A combination of lithium iodide and a pyridine-derived base can deprotect sterically hindered methyl esters at high temperatures (reflux) to yield the corresponding carboxylic acid. acsgcipr.org The reaction proceeds via SN2 attack of the iodide ion on the ester's alkyl group. This method shows selectivity, with methyl esters being cleaved faster than ethyl or secondary alkyl esters. acsgcipr.org

Demethylation of Methyl Aryl Ethers

Catalytic Role in Organic Reactions

This compound can function as a catalyst, primarily by acting as a Brønsted acid or by activating substrates through the formation of reactive pyridinium salt intermediates.

As the salt of a weak base (pyridine) and a strong acid (hydroiodic acid), this compound is an acidic salt capable of acting as a Brønsted acid catalyst. ontosight.ai A notable example involves the use of a related compound, 4-(N,N-dimethylamino)this compound (DMAP·HI), as a highly efficient, bifunctional organocatalyst for the synthesis of cyclic carbonates from epoxides and atmospheric carbon dioxide. preprints.org In this process, the pyridinium proton activates the epoxide towards ring-opening by forming a hydrogen bond. Simultaneously, the iodide anion acts as a nucleophile, attacking the epoxide ring. This dual activation mechanism allows the reaction to proceed under mild, solvent-free conditions. preprints.org The efficiency of the halide is critical, with iodide providing significantly higher yields compared to bromide or chloride, underscoring its superior performance as both a nucleophile and a leaving group. preprints.org

A key application of this compound chemistry is the activation of the pyridine ring itself. The reaction of a pyridine with an alkyl iodide converts the neutral, electron-rich heterocycle into a positively charged N-alkylpyridinium iodide salt. wikipedia.org This quaternization process renders the pyridine ring electron-deficient and thus highly activated towards nucleophilic attack or reduction. wikipedia.orgrsc.org

This "single point activation" strategy has been used to facilitate the dearomative functionalization of pyridines. For example, N-benzyl-4-phenylpyridinium iodide was used as a key activated intermediate in a ruthenium-catalyzed reductive hydroxymethylation to produce highly functionalized piperidines. rsc.org Similarly, mechanistic studies of elimination reactions have employed 1-methyl-2-(2-haloethyl)pyridinium iodide salts as activated substrates to probe the boundaries between E2 and E1cb pathways. nih.gov Another well-known application is the use of 1-methyl-2-chloropyridinium iodide, the Mukaiyama reagent, to generate ketenes from carboxylic acids for use in subsequent reactions. uiowa.edu

Table 2: Examples of Substrate Activation via Pyridinium Iodide Formation

| Pyridinium Iodide Species | Reaction Type | Role of Pyridinium Iodide |

|---|---|---|

| N-Benzyl-4-phenylpyridinium iodide | Reductive Hydroxymethylation | Activates pyridine ring for dearomatization. rsc.org |

| 1-Methyl-2-(2-X-ethyl)pyridinium iodide | Mechanistic Study of Elimination | Activated substrate for mechanistic investigation. nih.gov |

| 1-Methyl-2-chloropyridinium iodide (Mukaiyama Reagent) | Keten Generation | Activates carboxylic acid for conversion to ketene (B1206846). uiowa.edu |

| N-Methylpyridinium iodide | NAD+ Redox Model | Activates pyridine to model biological redox processes. nsf.gov |

This table summarizes several instances where the formation of a pyridinium iodide is used to activate a substrate for a specific organic transformation.

Acid-Catalyzed Processes

Mediator in Redox Chemistry

The pyridinium core is central to the function of biological redox cofactors like NAD+, and synthetic pyridinium salts can serve as mediators in chemical redox reactions. nsf.gov this compound itself is categorized as a potential redox mediator. chemscene.com The formation of the pyridinium cation makes the ring more susceptible to reduction. wikipedia.org

The involvement of pyridinium-iodine species in redox chemistry is evident in their use as iodinating agents. For instance, pyridinium iodochloride (PyICl) is an effective reagent for the iodination of hydroxylated aromatic ketones and aldehydes. researchgate.net This reaction proceeds via electrophilic substitution on the activated aromatic ring, where the pyridinium complex delivers an electrophilic iodine equivalent. Furthermore, bispyridinium compounds, structurally related to viologens, are known to act as redox mediators for processes such as oxygen reduction in the context of aqueous redox flow batteries. nih.gov

Influence on Reaction Selectivity and Efficiency

This compound and related pyridinium salts have demonstrated significant influence over the selectivity and efficiency of various organic reactions. This influence can be attributed to the specific properties of the pyridinium cation and the iodide anion.

In the realm of carbon dioxide fixation, pyridinium iodide has been investigated as an organocatalyst for the coupling reaction of CO2 and propylene (B89431) oxide to form cyclic carbonates. researchgate.netacs.org Density Functional Theory (DFT) studies have shown that among structurally similar catalysts, pyridinium iodide is a promising candidate for this transformation under mild conditions. researchgate.netacs.org The catalytic activity is attributed to the cooperative action of the acidic pyridinium proton and the nucleophilic iodide anion, which activate the epoxide and CO2, respectively.

The influence of pyridinium iodide on reaction efficiency is also evident in the rhodium-catalyzed C-3/5 methylation of pyridines. The use of pyridinium iodide as the starting material, in some cases supplemented with sodium iodide, was found to be effective for this transformation. rsc.org The activation of the pyridine ring through N-alkylation or protonation is a key step, enabling the subsequent metal-hydride addition and methylation.

The following table presents data on the rhodium-catalyzed dimethylation of a 4-substituted pyridine, highlighting the conditions used.

| Entry | Starting Material | Additive | Temperature (°C) | Product |

| 1 | 4-Phenylpyridine | NaI (1.0 equiv.) | 40 | 3,5-Dimethyl-4-phenylpyridine |

| 2 | Pyridinium iodide of 4-phenylpyridine | NaI (1.0 equiv.) | 40 | 3,5-Dimethyl-4-phenylpyridine |

This table is based on findings from the rhodium-catalyzed C-3/5 methylation of pyridines. rsc.org

Furthermore, pyridinium iodide salts are valuable precursors for the synthesis of other heterocyclic compounds, where their structure dictates the reaction pathway and product selectivity. For instance, a method for the synthesis of 2-formylpyrroles from pyridinium salts has been developed. acs.org Mechanistic studies suggest that the reaction proceeds through a water-triggered ring opening of the pyridinium salt, followed by an intramolecular nucleophilic addition. This transformation showcases how the pyridinium core can be rearranged to afford a different heterocyclic scaffold.

In another example, pyridinium salts are used to generate 4-iodopyrrole-2-carbaldehydes through a cascade reaction involving the construction of the pyrrole-2-carbaldehyde and a selective iodination at the C4 position. researchgate.net This process highlights the regioselectivity that can be achieved by using pyridinium salts as starting materials. The reaction's success with good functional group tolerance and high regioselectivity underscores the utility of pyridinium salts in constructing complex pyrrole (B145914) derivatives. researchgate.net

The choice of the counter-ion in pyridinium salts can also affect reaction outcomes. In the context of cycloaddition reactions, the nature of the substituent on the pyridine ring and the reaction conditions, including the base and solvent, significantly influence the yield of the resulting indolizines from pyridinium ylides. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of Pyridine (B92270) Hydroiodide and its Complexes

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. uol.de Studies on pyridinium (B92312) halides and related complexes provide foundational insights into the structural characteristics of pyridine hydroiodide.

In the solid state, this compound consists of pyridinium cations ([C₅H₅NH]⁺) and iodide anions (I⁻). X-ray diffraction studies on analogous pyridinium halides, such as the hydrochloride and hydrobromide salts, reveal that the protonation occurs at the nitrogen atom, resulting in a planar aromatic pyridinium ring. iucr.org The crystal structure is organized into a well-defined lattice where the cations and anions are arranged to maximize electrostatic interactions.

Intermolecular forces are critical in defining the crystal structure of this compound. The primary interaction is the hydrogen bond formed between the acidic proton on the pyridinium nitrogen (N⁺-H) and the iodide anion (I⁻). The strength and geometry of this N⁺-H···I⁻ bond are key determinants of the crystal packing. Studies on a series of pyridinium salts have shown that the N-H stretching vibration frequency varies systematically with the anion, indicating that the hydrogen bond strength is dependent on the nature of the halide. cdnsciencepub.com

Elucidation of Molecular Conformation and Crystal Packing

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of this compound in solution and for studying its dynamic properties.

The formation of the pyridinium ion from pyridine results in characteristic changes in both ¹H and ¹³C NMR spectra. Upon protonation to form this compound, the electron density on the ring carbon atoms decreases due to the formal positive charge on the nitrogen atom. pw.edu.pl This leads to a significant downfield shift for all ring protons compared to neutral pyridine. pw.edu.pl

¹H NMR: The protons on the pyridinium ring (α, β, and γ) all shift to a lower field (higher ppm). This deshielding effect is a direct consequence of the increased positive charge on the heterocycle. pw.edu.pl

The following table summarizes typical chemical shifts for pyridine and the expected changes upon formation of a pyridinium salt like the hydroiodide.

| Nucleus | Position | Pyridine (ppm) | Pyridinium Ion (ppm) | Effect of Protonation |

|---|---|---|---|---|

| ¹H | H-2, H-6 (α) | ~8.60 | >8.60 | Deshielded (Downfield Shift) |

| H-4 (γ) | ~7.75 | >7.75 | Deshielded (Downfield Shift) | |

| H-3, H-5 (β) | ~7.38 | >7.38 | Deshielded (Downfield Shift) | |

| ¹³C | C-2, C-6 (α) | ~149.8 | <149.8 | Shielded (Upfield Shift) |

| C-4 (γ) | ~135.7 | >135.7 | Deshielded (Downfield Shift) | |

| C-3, C-5 (β) | ~123.6 | >123.6 | Deshielded (Downfield Shift) |

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is based on typical values for pyridine and trends observed for its salts. pw.edu.plipb.ptchemicalbook.com

Dynamic NMR (DNMR) techniques can be used to study molecular processes that occur on the NMR timescale, such as chemical exchange. numberanalytics.com For this compound in solution (especially in protic solvents like water), the acidic proton on the pyridinium nitrogen can undergo exchange with solvent protons or with the iodide anion.

This exchange can be slow, intermediate, or fast on the NMR timescale. numberanalytics.com

Slow Exchange: If the proton exchange rate is much slower than the NMR frequency difference between the sites, separate signals for the pyridinium N-H proton and solvent protons would be observed.

Fast Exchange: If the exchange is rapid, a single, averaged signal is observed.

Intermediate Exchange: At intermediate rates, the signals become broad and may coalesce.

By studying the NMR spectra at different temperatures (variable-temperature NMR), the rate of this exchange process can be determined. This provides valuable information on the lability of the N-H proton and the dynamics of the hydrogen bond between the pyridinium cation and its environment.

Detailed Structural Assignments

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule by probing their vibrational frequencies.

The formation of this compound from pyridine leads to distinct and predictable changes in the vibrational spectrum. pw.edu.pl The protonation of the nitrogen atom alters the electronic structure of the pyridine ring, which in turn affects the vibrational modes of the C-H, C-C, and C=N bonds. pw.edu.pl

Key spectral changes include:

N⁺-H Vibrations: A new, prominent band appears which corresponds to the N⁺-H stretching vibration. This band is typically broad and its position is highly sensitive to the strength of the hydrogen bond with the iodide anion. cdnsciencepub.comresearchgate.net In a study of pyridinium halides, this band shifts from ~2440 cm⁻¹ for the chloride to higher wavenumbers for the bromide and iodide, reflecting the decreasing strength of the N-H···X⁻ hydrogen bond as the anion becomes larger and more diffuse. cdnsciencepub.com

Ring Vibrations: The characteristic ring stretching vibrations of pyridine, found in the 1400-1650 cm⁻¹ region, are altered. pw.edu.pl For instance, the band at ~1595 cm⁻¹ in pyridine, associated with ring vibrations, often shifts to a higher frequency in the pyridinium ion. Bands corresponding to the 8a and 19b vibration modes are particularly sensitive to protonation. researchgate.netresearchgate.net

C-H Vibrations: The aromatic C-H stretching vibrations, typically observed above 3000 cm⁻¹, also show shifts in frequency and changes in intensity upon salt formation. pw.edu.pl

The following table compares the key vibrational bands of pyridine with those expected for this compound.

| Vibrational Mode | Pyridine (cm⁻¹) | This compound (cm⁻¹) | Assignment |

|---|---|---|---|

| N⁺-H Stretch | N/A | ~3200 - 3300 | Stretching of the N⁺-H bond, sensitive to H-bonding. cdnsciencepub.com |

| Aromatic C-H Stretch | ~3037 | Shifted | Stretching of C-H bonds on the aromatic ring. pw.edu.pl |

| Ring Vibrations (e.g., 8a, 19b) | ~1595, ~1437 | ~1630, ~1540 | C=C and C=N ring stretching modes, shifted upon protonation. pw.edu.plresearchgate.net |

| N-H In-Plane Bend | N/A | ~1240 | In-plane bending of the N⁺-H bond. cdnsciencepub.com |

Note: Wavenumbers are approximate and based on data for various pyridinium salts. cdnsciencepub.compw.edu.plresearchgate.net

Mass Spectrometry for Mechanistic Pathway Elucidation and Product Characterization

Mass spectrometry has emerged as an indispensable analytical technique for the structural verification of final products and the detailed investigation of reaction mechanisms involving this compound. This method provides crucial insights into the formation of transient intermediates, allowing for a step-by-step reconstruction of reaction pathways. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing pyridinium salts, as they can directly sample and ionize compounds from solution, preserving the charged state of the pyridinium cation for detection.

Detailed research findings have demonstrated the utility of mass spectrometry in confirming the presence of the pyridinium cation and in tracking its involvement in various chemical transformations. For instance, in a study investigating an alternative electrolyte for dye-sensitized solar cells, ESI-MS was used to analyze a solution prepared from pyridine, iodine, and acetylacetone. The analysis confirmed the in situ formation of pyridinium iodide by detecting the characteristic pyridinium cation, H(C₅H₅N)⁺, at a mass-to-charge ratio (m/z) of 80. iphy.ac.cn This direct detection of the key cation provides unequivocal evidence of the salt's formation and availability in the reaction medium.

The power of mass spectrometry extends to elucidating complex reaction mechanisms. By monitoring reactions over time, key intermediates can be intercepted and characterized. For example, studies on the hydrohalogenation of ethynylpyridines have shown that the reaction proceeds through a pyridinium salt intermediate. acs.org Mass spectrometry can detect this intermediate, providing evidence for a mechanism that involves the initial protonation of the pyridine nitrogen by the acid. acs.org The subsequent nucleophilic attack by the halide ion can then be inferred, completing the mechanistic picture. acs.org

Furthermore, tandem mass spectrometry (MS/MS) provides deeper structural information through controlled fragmentation of selected ions. By isolating a specific ion (like a suspected intermediate or final product) and inducing its fragmentation, a characteristic pattern of daughter ions is produced. This fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound. researchgate.net In the context of pyridine-containing structures, fragmentation often involves characteristic losses from the pyridine ring or its substituents, which can be rationalized to support a proposed structure. researchgate.net

High-resolution mass spectrometry (HRMS) is also frequently employed to determine the exact mass of a product or intermediate with high precision. This allows for the calculation of its elemental composition, which is a critical step in the unambiguous identification of newly synthesized compounds or transient species formed during a reaction. acs.org

The following interactive table summarizes key ionic species that can be identified using ESI-MS during the analysis of reactions involving this compound, based on findings from related studies.

Table 1. Representative Ions in ESI-MS Analysis of this compound and Related Reactions.

| Observed Ion | m/z (Da) | Formula | Significance in Analysis | Reference |

|---|---|---|---|---|

| Pyridinium Cation | 80.05 | [C₅H₆N]⁺ | Direct evidence of the protonated pyridine moiety from this compound. | iphy.ac.cn |

| Iodide Anion | 126.90 | [I]⁻ | Confirmation of the counter-ion in negative ion mode. | rsc.org |

| Bis(pyridine)iodine(I) Cation | 285.95 | [(C₅H₅N)₂I]⁺ | Identifies the formation of halogen-bonded complexes in solution, crucial for understanding solution equilibria. | rsc.org |

| Reaction Intermediate (Hypothetical) | Variable | Variable | Detection of transient species provides direct insight into the mechanistic pathway. | acs.orgresearchgate.net |

| Final Product Cation | Variable | Variable | Characterization and structural confirmation of the final reaction product. | acs.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a widely used quantum mechanical method for studying the electronic structure of molecules. It focuses on the electron density to determine various properties. For pyridine (B92270) hydroiodide and related pyridine derivatives, DFT is employed to understand their electronic behavior and predict their reactivity.

Electronic Structure and Reactivity Predictions

DFT calculations can provide detailed information about the electronic structure of pyridine hydroiodide, including molecular orbital energies such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and electronic transition properties. A smaller energy gap generally suggests higher reactivity. mdpi.comacs.orgresearchgate.netmdpi.com

Studies on pyridine derivatives using DFT have explored electronic effects and charge distribution, which are crucial for predicting preferred sites for chemical reactions like nucleophilic substitution. ijcrt.org Analysis of atomic charges, calculated through methods like Natural Population Analysis (NPA) or Natural Atomic Charges (NAC), helps in identifying electrophilic and nucleophilic centers within the molecule, guiding predictions about its reactivity. mdpi.comijcrt.org

DFT studies can also investigate the electronic structure of pyridine-based compounds interacting with surfaces, revealing charge rearrangements and bonding characteristics. rsc.orgrsc.org

Transition State Analysis for Reaction Mechanisms

DFT is a powerful tool for studying reaction mechanisms by locating and characterizing transition states. Transition states represent the highest energy point along a reaction pathway, and their analysis provides insights into activation energies and reaction rates. nih.govmdpi.com

For pyridine-related reactions, DFT can be used to calculate the energy barrier for processes such as proton transfer or other transformations involving the pyridine ring or its substituents. nih.gov The identification of imaginary frequencies in vibrational analysis confirms the nature of a located transition state. nih.gov Analyzing the molecular orbitals, particularly the HOMO, at the transition state can also provide insights into the reaction pathway. nih.gov

While specific studies on transition state analysis for reactions directly involving this compound were not prominently found, DFT methodologies applied to other pyridine derivatives demonstrate the applicability of this technique to understanding the reaction mechanisms of such compounds. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide information about conformational changes, solution behavior, and intermolecular interactions in various phases.

Conformational Analysis and Solution Behavior

MD simulations can be used to explore the conformational landscape of molecules like this compound in different environments, such as in solution. This helps in understanding how the molecule's shape and flexibility change and how it behaves when surrounded by solvent molecules.

Studies using MD simulations on pyridine in aqueous solutions have shown its propensity to aggregate due to hydrophobic interactions. nih.govresearchgate.netacs.org MD simulations can also assess the effect of other solutes on the aggregation behavior of pyridine. nih.gov While direct studies on the conformational analysis and solution behavior of this compound using MD were not extensively found, MD simulations on pyridine provide a basis for understanding the likely behavior of its protonated form in solution, where ionic interactions would also play a significant role.

Intermolecular Interactions in Condensed Phases

MD simulations are valuable for investigating the non-covalent interactions between molecules in condensed phases, such as liquids or solids. These interactions, including hydrogen bonding, pi-pi stacking, and van der Waals forces, are crucial in determining the bulk properties and behavior of a substance. rsc.orgresearchgate.net

For pyridine and its derivatives, MD simulations have been used to study interactions in crystal packing and with surfaces. rsc.orgresearchgate.net These simulations can reveal the types and strengths of intermolecular forces present, such as N-H···O, N-H···N, C-H···O, and C-H···π interactions. researchgate.netacs.org Understanding these interactions is essential for predicting crystal structures, solubility, and other physical properties.

MD simulations can also be combined with other computational methods, like DFT, to provide a more comprehensive understanding of molecule-surface interactions. rsc.org

Computational Approaches to Spectroscopic Data Interpretation

Computational methods, particularly DFT, are widely used to complement and interpret experimental spectroscopic data such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netijcrt.orgacs.orgtandfonline.cominnovareacademics.in

DFT calculations can predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm molecular structures and understand vibrational modes. ijcrt.orgtandfonline.com Similarly, DFT can calculate NMR parameters like chemical shifts, aiding in the assignment of peaks in experimental NMR spectra. ijcrt.orgtandfonline.com

Time-Dependent DFT (TD-DFT) is specifically used to simulate UV-Vis absorption spectra, predicting electronic transitions and absorption wavelengths. researchgate.netmdpi.comacs.org Comparing theoretical and experimental spectra helps validate computational models and provides deeper insights into the electronic transitions occurring within the molecule. researchgate.netacs.org

Computational analysis of spectroscopic data can also involve examining frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions responsible for observed spectral features. mdpi.comresearchgate.netmdpi.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding donor-acceptor interactions and their contribution to the electronic structure and spectroscopic properties. mdpi.comresearchgate.netrsc.orgacs.org

While specific computational spectroscopic studies solely focused on this compound were not extensively detailed in the search results, the application of these methods to various pyridine derivatives highlights their relevance for interpreting the spectroscopic data of this compound. researchgate.netmdpi.comijcrt.orgacs.orgtandfonline.com

Thermodynamic and Kinetic Modeling of this compound Involved Reactions

Computational and theoretical studies provide valuable insights into the energy changes and reaction rates associated with processes involving pyridine and its derivatives, which can be relevant to understanding the behavior of this compound in reactions. Density Functional Theory (DFT) is a commonly employed method for calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, aiding in the study of reaction progress and mechanisms. researchgate.netunjani.ac.idunjani.ac.id These calculations can be performed for species in a vacuum or using solvated models to understand solvent effects. researchgate.netunjani.ac.idunjani.ac.id

Studies on related pyridine compounds illustrate the application of these methods. For instance, theoretical investigations on the synthesis of pyridine from pyrylium (B1242799) salt have utilized DFT to simulate the energy required or released during the process. researchgate.netunjani.ac.idunjani.ac.id Results indicated that the lowest values for enthalpy, entropy, and Gibbs free energy were obtained when the reaction was modeled in a vacuum. researchgate.netunjani.ac.id The polarity of the solvent did not predominantly affect the changes in entropy and Gibbs free energy, while the enthalpy of reaction was higher in water compared to ethanol. researchgate.netunjani.ac.id This synthesis reaction was characterized as exothermic and exergonic at 298.15 K, suggesting its potential feasibility at room temperature without extreme conditions. researchgate.netunjani.ac.id

Kinetic modeling is crucial for analyzing reaction mechanisms and optimizing conditions. chemrxiv.org Theoretical studies have explored the kinetics and reactivity of gas-phase reactions involving pyridine, such as the addition and H-abstraction reactions with atomic chlorine. nih.gov These studies calculate barrier heights and thermochemistry for possible reaction channels to identify the most reactive pathways at different temperatures. nih.gov DFT-based reactivity descriptors can be used to understand site selectivity in these reactions. nih.gov

Another area where theoretical and computational methods are applied is in the study of tautomerization reactions involving pyridine derivatives. For example, the gas-phase thermal tautomerization between 2-hydroxypyridine (B17775) and 2-pyridone has been investigated using DFT and coupled cluster methods to determine thermodynamic and kinetic parameters. mdpi.comnih.gov These studies assess the accuracy of different computational methods by comparing calculated energy differences with experimental values. mdpi.comnih.gov

While direct thermodynamic and kinetic modeling specifically of this compound reactions was not extensively detailed in the search results, the principles and methods applied to pyridine and its derivatives are directly applicable. The studies highlighted demonstrate the use of computational chemistry to understand reaction energetics (thermodynamics) and reaction pathways and rates (kinetics) for pyridine-involved transformations.

Detailed research findings in these areas often involve comparing calculated values (e.g., energy barriers, reaction enthalpies) with experimental data where available, and using computational models to propose and validate reaction mechanisms. nih.govnih.gov

While specific data tables for this compound reactions were not found, the types of data generated in such studies for related compounds include:

Thermodynamic Parameters: Enthalpy change (ΔH), Entropy change (ΔS), Gibbs free energy change (ΔG) for reactions or steps within a mechanism. researchgate.netunjani.ac.idresearchgate.net

Kinetic Parameters: Activation energies (Ea), pre-exponential factors, and rate constants (k) for elementary reaction steps. nih.govsavemyexams.com

Structural Information: Optimized geometries of reactants, transition states, and products. researchgate.net

Energy Profiles: Diagrams illustrating the energy changes along a reaction coordinate, showing intermediates and transition states. acs.org

As an example of the type of thermodynamic data that might be generated in a computational study, consider the theoretical investigation of pyridine-2-carboxylic acid crystals, where thermodynamic parameters at various temperatures were calculated. researchgate.net

| T (K) | Entropy (J/mol·K) | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) |

| 304 | 355.16 | 120.69 | -107.947 |

| 308 | 357.33 | 122.12 | -110.035 |

| 316 | 360.50 | 124.96 | -113.895 |

| 321 | 362.48 | 126.73 | -116.332 |

Note: This table presents example data structure based on findings for a related pyridine derivative researchgate.net and is illustrative of the type of data generated in computational thermodynamic studies.

Computational studies on the kinetics of reactions involving pyridine derivatives, such as the reaction of OH radicals with pyridine and its substituted derivatives, have involved measuring rate constants and using transition state theory calculations to understand substituent effects. oberlin.edu A structure-reactivity relationship model was developed to parameterize these rate constants. oberlin.edu

The application of computational methods to pyridine chemistry, including studies on synthesis, tautomerization, and reactions with various species, provides a strong foundation for applying similar approaches to understand the thermodynamic and kinetic aspects of reactions specifically involving this compound. These theoretical investigations complement experimental studies by providing molecular-level insights into reaction mechanisms, energy landscapes, and factors influencing reaction rates and product distributions.

Applications in Advanced Materials Science and Supramolecular Chemistry

Role in Organic-Inorganic Hybrid Materials Synthesis

Organic-inorganic hybrid materials combine properties from both organic and inorganic components, leading to materials with unique functionalities. Pyridine (B92270) hydroiodide is employed in the synthesis of such materials, notably in the formation of metal halide perovskites.

Precursor in Perovskite Formation for Optoelectronic Applications

Pyridine hydroiodide is utilized as a precursor in the synthesis of organic-inorganic hybrid perovskites, which are central to the development of high-performance optoelectronic devices such as solar cells and LEDs. greatcellsolarmaterials.com Specifically, it can serve as a source of the pyridinium (B92312) cation (Py⁺) and iodide anion (I⁻) in the formation of perovskite structures. The general formula for these perovskites is ABX₃, where A is an organic cation (like methylammonium, formamidinium, or pyridinium), B is a metal cation (like lead or tin), and X is a halide anion (like iodide, bromide, or chloride). PyI contributes the A-site cation (in the form of pyridinium) and the X-site anion (iodide) to the perovskite structure, or it can be used alongside other precursors to introduce iodide into the lattice or modify the organic cation composition. greatcellsolarmaterials.com The purity of precursor materials, including organic salts like pyridinium iodide, is vital for achieving high-efficiency perovskite solar cells by reducing defect density. researchgate.net

Influence on Perovskite Crystallization and Film Morphology

The presence and nature of organic cations and halide anions derived from precursors like this compound significantly influence the crystallization process and the resulting film morphology of perovskites. Controlling perovskite crystallization in thin films is essential for fabricating efficient solar cells. researchgate.netrsc.org The kinetics of crystallization, grain size, and the presence of defects like pinholes and residual lead iodide are all affected by the precursor composition and processing conditions. researchgate.netresearchgate.netrsc.orgnih.gov

For instance, in tin-based perovskites, controlling the ultrafast crystallization is challenging. rsc.org Additives or alternative solvents, which can interact with the metal halide precursors, can retard the crystallization dynamics and improve film quality. While dimethyl sulfoxide (B87167) (DMSO) has been used to slow down the assembly of the tin-iodine network, it can oxidize tin during processing. researchgate.netnih.gov Studies have shown that using compounds like 4-(tert-butyl)pyridine can control crystallization without oxidizing tin, leading to films with larger grain sizes and lower defect densities compared to films processed without such additives. researchgate.netnih.gov While these studies specifically mention 4-(tert-butyl)pyridine, they highlight the broader principle that pyridine-based compounds can influence perovskite crystallization and morphology by forming intermediate complexes or by affecting the solvent environment and evaporation rate. researchgate.netrsc.orgnih.gov The synergistic effect of H⁺ and I⁻ ions can lead to pure perovskite phases and inhibit the formation of abnormal crystals. researchgate.net Interfacial seeding strategies using nanocrystals can also regulate crystallization and improve crystal quality and film morphology, resulting in denser, pinhole-free films with reduced residual lead iodide. rsc.org

Detailed characterization techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to analyze the film morphology, revealing differences in grain size, surface coverage, and roughness depending on the crystallization control strategies employed. researchgate.netrsc.orgnih.gov X-ray Diffraction (XRD) and Raman spectroscopy provide insights into the crystal structure and phase purity. researchgate.netnih.gov

This compound in Supramolecular Assembly

Supramolecular chemistry involves the design and synthesis of molecules that self-assemble into complex structures through non-covalent interactions. This compound and its related pyridinium salts are valuable building blocks in this field due to the ability of the pyridinium cation to engage in various intermolecular interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. mdpi.comresearchgate.net

Crystal Engineering of Pyridinium-Derived Zwitterions and Salts

This compound can serve as a starting material or a component in the synthesis of pyridinium-derived zwitterions and salts for crystal engineering. Crystal engineering aims to design and construct crystalline solids with desired structures and properties by controlling the intermolecular interactions between molecules or ions during crystallization. mdpi.comresearchgate.net

Pyridinium salts, including this compound, can participate in strong hydrogen bond networks and electrostatic interactions, which are key driving forces for the self-assembly of extended crystal structures. mdpi.comresearchgate.net The pyridinium cation, with its positively charged nitrogen, can act as a hydrogen bond donor, while the iodide anion can act as an acceptor. researchgate.net The interplay between these interactions, along with other forces like π-π stacking between pyridine rings, dictates the final crystal packing arrangement. researchgate.net

Research in this area involves synthesizing new pyridinium derivatives, often incorporating additional functional groups, and studying their crystallization behavior. mdpi.comcolab.ws Techniques like single-crystal X-ray diffraction are crucial for determining the precise arrangement of molecules and ions in the crystal lattice and identifying the types and strengths of intermolecular interactions. mdpi.comresearchgate.net Studies have explored the synthesis of zwitterionic pyridinium compounds, where a positive charge on the pyridinium ring is balanced by a negative charge elsewhere in the molecule, leading to unique self-assembly motifs. mdpi.comcolab.ws The positional isomerism of substituents on the pyridine ring and molecular flexibility can significantly influence the resulting crystal packing and supramolecular topology. mdpi.com

Templating Effects in Self-Assembly Processes

Pyridinium ions derived from compounds like this compound can act as templates in self-assembly processes. Templating involves using a molecule or ion to guide the formation of a specific supramolecular structure or assembly that would not readily form in its absence. The template interacts with the assembling components through non-covalent forces, directing their arrangement into a predefined architecture.

In the context of pyridine-containing systems, pyridinium ions can influence the self-assembly of various molecular building blocks. For example, in the assembly of macrocycles or polymers, the presence of protonated pyridine moieties (pyridinium ions) can drive the formation of specific structures like nanotubes through cooperative self-assembly mechanisms. chemrxiv.org The enhanced basicity of the pyridine moiety, leading to pyridinium ion formation, can enable assembly under milder conditions compared to systems relying on the protonation of less basic functional groups. chemrxiv.org

Furthermore, metal ions can be used as templates to assemble ligands, including those containing pyridine or pyridinium moieties, into discrete supramolecular complexes or extended frameworks. mdpi.com The coordination of pyridine-based ligands to metal centers, combined with other interactions involving the pyridinium cation or iodide anion, can lead to the formation of intricate self-assembled structures with potential applications in catalysis or sensing. mdpi.com The specific arrangement and properties of these assemblies can be influenced by the nature of the metal template and the design of the pyridine-containing ligand. mdpi.com

Host-Guest Chemistry and Separation Science

This compound and its related pyridinium salts are relevant in host-guest chemistry and separation science, particularly in systems where pyridine or pyridinium ions act as guests or components of host molecules. Host-guest chemistry focuses on the non-covalent binding of a guest molecule within the cavity or structure of a host molecule. This principle is fundamental to molecular recognition and separation processes. acs.orgnih.govresearchgate.net

Pyridinium ions can act as guests that are recognized and bound by suitable host molecules, often macrocyclic receptors or frameworks with complementary size, shape, and chemical functionalities that can engage in favorable interactions like hydrogen bonding, electrostatic interactions, or π-π stacking. nih.govresearchgate.net

In separation science, the selective recognition and binding of pyridine or pyridinium species by a host material can be exploited for the separation of pyridine from mixtures. rsc.orgrsc.org Supramolecular strategies employing host compounds have shown potential for the efficient separation of mixed pyridines, including pyridine and its methylated derivatives. rsc.orgrsc.org The selectivity of the host for different pyridine guests is determined by the nature and strength of the host-guest interactions, which are influenced by factors such as the shape of the guest molecule and the hydrogen bonding capabilities of both the host and the guest. rsc.org For instance, certain host compounds have demonstrated remarkable separation potential for mixtures of pyridine and methylpyridines, with the selectivity influenced by factors like the linearity of hydrogen bonding interactions and the crystal density of the resulting host-guest complexes. rsc.org These supramolecular approaches offer alternative, potentially more environmentally friendly, separation strategies compared to conventional methods. rsc.org

Coordination Chemistry of Pyridinium-based Ligands

Pyridinium cations, while positively charged, can be part of ligands or act as counterions in coordination complexes. The pyridine ring itself is a well-established ligand in coordination chemistry, coordinating through its nitrogen atom. Modifications to the pyridine ring or the formation of pyridinium salts can influence their coordination behavior and the properties of the resulting metal complexes.

Pyridinium-based species can participate in the formation of metal complexes in various ways. In some cases, the neutral pyridine precursor acts as a ligand before protonation or alkylation. However, pyridinium cations themselves, or ligands incorporating pyridinium moieties, can also influence complex formation and act as counterions stabilizing anionic metal complexes.

Research has shown the formation of metal complexes with ligands incorporating pyridine or pyridinium structures with a variety of transition metal ions, including copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), silver (Ag), iron (Fe), ruthenium (Ru), osmium (Os), iridium (Ir), platinum (Pt), cadmium (Cd), mercury (Hg), and lead (Pb) rsc.orgresearchgate.netbohrium.comresearchgate.netresearchgate.netnih.govmdpi.comacs.orgjscimedcentral.comcdnsciencepub.comresearchgate.netmdpi.comnih.govdergipark.org.tr. The coordination geometry around the metal center can vary, with examples including tetrahedral, octahedral, and square planar arrangements researchgate.netmdpi.comacs.orgjscimedcentral.comnih.gov.

Specifically, pyridinium iodide salts have been utilized in the synthesis of pyridinium–metal iodide complexes researchgate.netnih.govdergipark.org.tr. For instance, the reaction of copper(I) iodide (CuI) with N-alkyl pyridinium iodide salts has yielded various alkyl pyridinium iodocuprate(I) clusters nih.gov. The structure of the resulting iodocuprate anion cluster depends on the N-alkyl substituent on the pyridinium cation nih.gov. Different N-alkyl groups lead to the formation of distinct cluster structures, such as {Cu3I63–}n, {Cu2I3–}n, {Cu3I4–}n, {Cu6I82–}n, and {Cu5I72–}n nih.gov.

The synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its complexes with Cu(II), Zn(II), and Cd(II) have also been reported, highlighting the potential of incorporating the pyridinium iodide moiety into more complex ligand structures nih.gov. These complexes were characterized using various spectroscopic and analytical techniques nih.gov.

Another study involved the preparation of ionic liquids based on pyridine, such as [emPy]I (1-ethylpyridinium iodide), and their complex salts with transition metal chlorides like Fe(III), Co(II), Ni(II), and Cu(II) dergipark.org.tr. These complex salts were characterized by spectroscopic and physical methods, including 1H-NMR, FT-IR, UV-Vis, mass spectrometry, elemental analysis, magnetic susceptibility, and molar conductivity dergipark.org.tr.

The formation of coordination compounds based on ligands incorporating pyridine or pyrazole (B372694) rings with Ni(II) and Co(II) ions has also been explored, revealing the role of non-covalent interactions, such as anion–π, π–π, C–H∙∙∙π, and C–H∙∙∙C, in stabilizing the crystal structures and supramolecular assemblies mdpi.com.

Table 1: Examples of Pyridinium Iodocuprate(I) Clusters with N-Alkyl Pyridinium Cations

| N-Alkyl Substituent (R) | Pyridinium Cation (RPy+) | Iodocuprate(I) Cluster Structure |

| H | Pyridinium | {Cu₃I₆³⁻}n |

| Methyl (Me) | 1-Methylpyridinium | {Cu₂I₃⁻}n |

| Ethyl (Et) | 1-Ethylpyridinium | {Cu₃I₄⁻}n |

| n-Propyl (Pr) | 1-Propylpyridinium | {Cu₆I₈²⁻}n |

| n-Butyl (Bu) | 1-Butylpyridinium | {Cu₅I₇²⁻}n |

| n-Pentyl (Pn) | 1-Pentylpyridinium | {Cu₅I₇²⁻}n |

| n-Hexyl (Hx) | 1-Hexylpyridinium | {Cu₅I₇²⁻}n |

The design of pyridinium-based ligands allows for the tuning of the properties of their metal complexes. Modifications to the pyridine ring, such as the introduction of substituents, can significantly influence the electronic and steric properties of the ligand, thereby affecting its coordination behavior and the characteristics of the resulting metal complex rsc.orgresearchgate.netbohrium.comresearchgate.netresearchgate.netnih.govacs.orgcdnsciencepub.comcolab.ws.

Studies on metal complexes of substituted pyridines have shown that the nature and position of substituents on the pyridine ring impact the coordination bond strength cdnsciencepub.com. Electron-withdrawing groups can lower the electron density on the pyridine ring, affecting the sigma contribution to the coordination bond cdnsciencepub.com. Conversely, electron-releasing substituents can enhance the sigma-coordination bond strength cdnsciencepub.com.

In pyridinium-metal iodide complexes, the organic cation's structure, including the presence and nature of substituents, can influence the resulting anionic metal halide cluster structure and the material's properties researchgate.netnih.gov. For instance, in alkyl pyridinium iodocuprate(I) clusters, the length of the alkyl chain on the pyridinium cation affects the size and structure of the iodocuprate cluster formed nih.gov.

Furthermore, the substitution on the pyridinium ring can tune the electronic properties of the system. In N-butyl-3-substituted pyridinium iodocuprate(I) salts, increasing the electron-withdrawing capacity of the pyridinium cation was found to reduce the absorption edge of the iodocuprate salt nih.gov. The emission intensity and wavelength of charge transfer bands in these complexes also depend on the organic cation substitution nih.gov.

The strategic design of pyridine-based ligands, such as functionalized pyrazolylpyridine ligands or terpyridine derivatives, enables precise control over the chemical and physical characteristics of the resulting metal complexes rsc.orgbohrium.comresearchgate.netcolab.ws. This tunability is crucial for developing complexes with specific functionalities for applications in catalysis, photophysics, and supramolecular chemistry rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, terpyridine complexes exhibit rich photophysical properties, including strong absorption and photoluminescence, making them valuable in photocatalysis and other applications rsc.org.

The ability to modify the pyridinium structure allows for the creation of ligands that can stabilize metal cations in various oxidation states and geometries, leading to complexes with diverse catalytic activities, such as in carbon–carbon bond formation rsc.org. The rational design of these ligands is therefore a key aspect in the development of new materials with desired properties for advanced applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Production

Developing more efficient and environmentally friendly methods for synthesizing pyridine (B92270) hydroiodide and its precursors is a key future direction. Current research in pyridine synthesis explores green chemistry approaches, such as one-pot multicomponent reactions under microwave irradiation, which offer advantages like excellent yields, shorter reaction times, and reduced costs compared to traditional methods nih.govresearchgate.net. Future work may focus on applying similar sustainable methodologies directly to the synthesis of pyridine hydroiodide or its key intermediates. The increasing demand for synthetic pyridine in various industries, including pharmaceuticals and agrochemicals, is expected to drive research into reducing the toxicity associated with pyridine production and exploring more sustainable processes globenewswire.com. Utilizing biomass-derived feedstocks for pyridine synthesis is also an emerging area, with recent studies demonstrating the synthesis of nitrogen-containing heterocycles like piperidine (B6355638) and pyridine from bio-based furfural (B47365) using novel catalytic systems nih.gov. These advancements in sustainable pyridine synthesis could directly impact the future production of this compound, leading to greener and more cost-effective routes.

Expansion of Catalytic Utility

Pyridine and its derivatives are known to act as catalysts or ligands in various chemical transformations. Future research aims to expand the catalytic utility of this compound. While the provided search results highlight the catalytic applications of pyridine derivatives in general, such as in the synthesis of other pyridine derivatives rsc.org and in electrocatalytic hydrogenation acs.org, specific research on this compound's direct catalytic role is less prominent in the immediate results. However, the use of related organic halide salts, such as pyridinium (B92312) iodide (PyI), in perovskite solar cells for surface defect passivation suggests potential catalytic or mediating roles for this compound in materials synthesis or other solid-state reactions researchgate.net. Future studies could investigate the potential of this compound as a catalyst or co-catalyst in organic reactions, potentially leveraging the combined properties of the pyridinium cation and the iodide anion. This could involve exploring its activity in areas like condensation reactions, halide exchange processes, or as an additive in metal-catalyzed transformations.

Integration into Next-Generation Materials